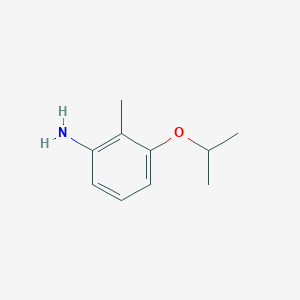
4-Amino-3-(2-thienyl)-benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(2-thienyl)-benzonitrile is an organic compound that features a benzene ring substituted with an amino group, a nitrile group, and a thienyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(2-thienyl)-benzonitrile typically involves the reaction of 2-thiophenecarbonitrile with an appropriate amine under controlled conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of a solvent-free environment and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other scalable methods that ensure consistent quality and high yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.
化学反应分析
Types of Reactions
4-Amino-3-(2-thienyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Amino-3-(2-thienyl)-benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用机制
The mechanism of action of 4-Amino-3-(2-thienyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules.
相似化合物的比较
Similar Compounds
4-Amino-3-(2-thienyl)-benzonitrile: Unique due to the presence of both an amino group and a thienyl group on the benzene ring.
4-Amino-3-(2-thienyl)-pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-Amino-3-(2-thienyl)-phenol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C11H8N2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
4-amino-3-thiophen-2-ylbenzonitrile |
InChI |
InChI=1S/C11H8N2S/c12-7-8-3-4-10(13)9(6-8)11-2-1-5-14-11/h1-6H,13H2 |
InChI 键 |
FGLSNAYDLMOOKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13226449.png)
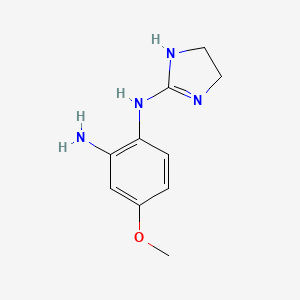
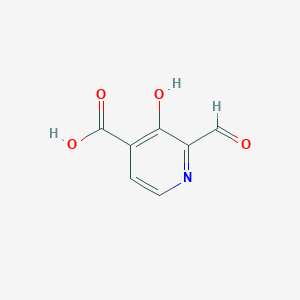
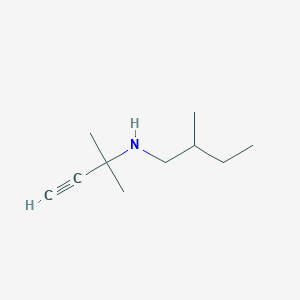
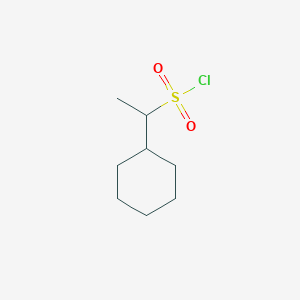
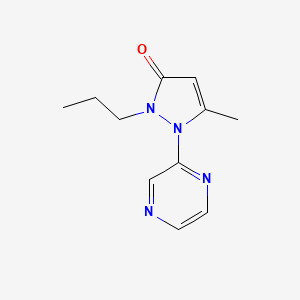
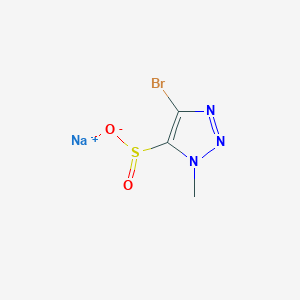
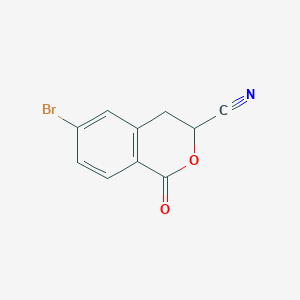


![7-[(Benzyloxy)carbonyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13226539.png)

